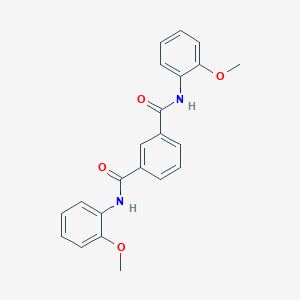

N,N-bis(2-methoxyphenyl)isophthalamide

Descripción

Propiedades

Fórmula molecular |

C22H20N2O4 |

|---|---|

Peso molecular |

376.4g/mol |

Nombre IUPAC |

1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C22H20N2O4/c1-27-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22(26)24-18-11-4-6-13-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |

Clave InChI |

SNISGTQJRALKBP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC |

SMILES canónico |

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC |

Origen del producto |

United States |

The Structural and Conformational Dynamics of N,N'-bis(2-methoxyphenyl)isophthalamide: A Technical Guide

Executive Summary

In the field of supramolecular chemistry and rational drug design, the precise control of molecular conformation is paramount. N,N'-bis(2-methoxyphenyl)isophthalamide (often referred to as N1,N3-bis(2-methoxyphenyl)isophthalamide) serves as a privileged structural motif for studying stimulus-responsive anion recognition and conformational locking[1]. By incorporating ortho-methoxy groups onto the aniline rings of a standard isophthalamide core, researchers introduce an intramolecular hydrogen-bonding network that fundamentally alters the molecule's resting state[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, conformational dynamics, and synthetic methodologies associated with this compound, offering actionable protocols for researchers developing advanced receptor systems.

Chemical Structure & Physicochemical Properties

The molecule consists of a central isophthaloyl core (1,3-phenylene dicarbonyl) flanked by two 2-methoxyphenylamine (o-anisidine) arms. This specific substitution pattern is not merely structural; it is a functional "switch." The presence of the methoxy oxygen in the ortho position provides a localized hydrogen bond acceptor directly adjacent to the highly polarized amide N-H donor[2].

Quantitative Data Summary

Below is the consolidated physicochemical data for N,N'-bis(2-methoxyphenyl)isophthalamide[3],[4]:

| Property | Value / Description |

| IUPAC / Chemical Name | N1,N3-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |

| CAS Registry Number | 328262-22-2 |

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 376.41 g/mol |

| Hydrogen Bond Donors | 2 (Amide N-H protons) |

| Hydrogen Bond Acceptors | 4 (2x Carbonyl Oxygen, 2x Methoxy Oxygen) |

| Primary Resting Conformation | Anti-Anti (Intramolecularly H-bonded) |

Conformational Dynamics: The Intramolecular Lock

To understand the utility of N,N'-bis(2-methoxyphenyl)isophthalamide, one must analyze the causality behind its conformational states. Unsubstituted isophthalamides typically adopt a syn-syn conformation, where both amide N-H protons point inward to form a convergent binding cleft, ideal for capturing anions like chloride or acetate[1].

However, the addition of the ortho-methoxy group completely rewires this thermodynamic landscape[2].

-

The Anti-Anti State (Resting): The methoxy oxygen forms a strong intramolecular hydrogen bond with the adjacent amide N-H. This locks the amide bond in an anti orientation relative to the central phenyl ring's internal cavity. In this state, the receptor is "closed" and cannot bind external anions[5].

-

The Syn-Syn State (Active): To bind an external anion, the molecule must break the internal N-H···O(Me) hydrogen bonds and rotate into the syn-syn conformation. This incurs a significant energetic penalty.

Because of this energy penalty, the apparent binding affinity ( Ka ) for external guests is drastically reduced compared to unsubstituted analogs. This makes the molecule an exceptional model for stimulus-controlled transport , where an external trigger (e.g., pH change, light, or a highly competitive guest) is required to "unlock" the conformation[1],[5].

Conformational equilibrium and anion binding logic of the isophthalamide receptor.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Synthesis of N,N'-bis(2-methoxyphenyl)isophthalamide

Objective: High-yield synthesis via nucleophilic acyl substitution. Causality Focus: Anhydrous dichloromethane (DCM) is utilized to prevent the competitive hydrolysis of the highly electrophilic isophthaloyl chloride into unreactive isophthalic acid. Triethylamine (Et3N) acts as a non-nucleophilic base to scavenge the HCl byproduct; without it, the liberated HCl would protonate the 2-methoxyaniline, rendering it non-nucleophilic and stalling the reaction.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask under a continuous nitrogen purge. Add 2-methoxyaniline (2.2 equiv, slight excess to ensure complete substitution) and triethylamine (2.5 equiv).

-

Solvation: Dissolve the mixture in 50 mL of anhydrous DCM and cool to 0 °C using an ice-water bath. Rationale: The reaction is highly exothermic; cooling suppresses the formation of colored oxidation byproducts.

-

Addition: Dissolve isophthaloyl chloride (1.0 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes using an addition funnel.

-

Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir continuously for 12 hours to ensure full conversion.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (3 × 30 mL) to remove unreacted amine and Et3N·HCl salts, followed by saturated aqueous NaHCO3 (2 × 30 mL) to neutralize residual acid, and finally brine (30 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude off-white solid from a boiling mixture of ethanol and water to yield the pure product as crystalline needles.

Analytical Validation: 1H NMR Titration for Anion Binding

Objective: Determine the association constant ( Ka ) of the receptor with target anions. Causality Focus: CDCl3 is selected as the solvent because it is non-competitive; it does not hydrogen-bond with the receptor, allowing the weak interactions between the locked receptor and the external anion to be observed. The guest is dissolved directly into the host solution to prevent dilution artifacts during titration.

Step-by-Step Protocol:

-

Host Solution: Prepare a 2.0 mM stock solution of N,N'-bis(2-methoxyphenyl)isophthalamide in CDCl3 (containing 0.03% TMS as an internal standard). Transfer exactly 0.50 mL of this solution to an NMR tube.

-

Guest Solution: Prepare a 50.0 mM stock solution of the guest salt (e.g., tetrabutylammonium chloride, TBACl) by dissolving it in the exact same 2.0 mM Host Solution. Rationale: This ensures the concentration of the host remains perfectly constant at 2.0 mM throughout the entire titration, eliminating the need for mathematical dilution corrections.

-

Titration: Record the baseline 1H NMR spectrum (0 equivalents of guest). Note the far-downfield chemical shift of the amide N-H (typically >9.0 ppm due to the intramolecular H-bond)[2].

-

Incremental Addition: Using a microsyringe, add aliquots of the Guest Solution to the NMR tube (e.g., 10 μL, 20 μL, up to 10 equivalents). Invert the tube to mix and record the spectrum after each addition.

-

Data Extraction: Track the change in chemical shift ( Δδ ) of the amide N-H proton. Fit the resulting isotherm using a 1:1 non-linear regression binding model to calculate Ka .

Step-by-step synthesis and NMR validation workflow for the isophthalamide derivative.

References

-

Gale, P. A., et al. (2023). Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors. Chemical Reviews, ACS Publications. Retrieved from:[Link][1],[5]

-

Gong, B., et al. (2004). Hydrogen-Bonding-Induced Planar, Rigid, and Zigzag Oligoanthranilamides. Synthesis, Characterization, and Self-Assembly of a Metallocyclophane. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link][2]

Sources

mechanism of hydrogen bonding in N,N-bis(2-methoxyphenyl)isophthalamide

An In-Depth Technical Guide on the Mechanism of Hydrogen Bonding in N,N'-bis(2-methoxyphenyl)isophthalamide

Executive Summary

The rational design of supramolecular receptors and foldamers relies heavily on the predictable control of molecular conformation. N,N'-bis(2-methoxyphenyl)isophthalamide represents a privileged scaffold in this domain. By leveraging a delicate balance of intramolecular and intermolecular hydrogen bonding, this molecule acts as a highly effective, pre-organized cleft for anion recognition and transmembrane transport. This whitepaper dissects the thermodynamic, structural, and mechanistic principles governing the hydrogen-bonding networks of this compound, providing actionable protocols for researchers developing next-generation chemosensors and synthetic ionophores.

Structural Dynamics and Conformational Control

The functional utility of N,N'-bis(2-methoxyphenyl)isophthalamide is dictated by its rotational isomerism. The molecule consists of a central isophthaloyl core flanked by two amide linkages connected to 2-methoxyphenyl (ortho-anisidine) rings. The orientation of these amide bonds relative to the central aromatic ring generates three primary conformational states: syn-syn, syn-anti, and anti-anti[1].

The Role of Intramolecular Hydrogen Bonding

The defining mechanistic feature of this molecule is the intramolecular hydrogen bond formed between the amide N–H (donor) and the adjacent methoxy oxygen (acceptor) on the peripheral phenyl rings[2].

-

Rotational Restriction: This N–H···OMe interaction forms a stable pseudo-five-membered ring, effectively locking the dihedral angle between the amide plane and the peripheral aryl ring.

-

Pre-organization: By rigidifying the peripheral arms, the entropic penalty of binding an external guest is significantly reduced[3].

Solvent-Dependent Conformational Equilibria

The global energy minimum of the free receptor depends heavily on the dielectric constant and hydrogen-bonding capacity of the solvent. In non-polar solvents (e.g., CHCl₃), the syn-syn conformation is thermodynamically favored because it maximizes intramolecular hydrogen-bonding interactions without solvent competition[2]. However, in highly polar, hydrogen-bond-accepting solvents like DMSO, the solvent molecules disrupt the internal N–H···OMe bonds, reducing the energetic preference for the syn-syn state and allowing the anti-anti or syn-anti states to populate.

Conformational logic of isophthalamide receptors driven by hydrogen bonding.

Mechanism of Supramolecular Recognition

When acting as an anion receptor, N,N'-bis(2-methoxyphenyl)isophthalamide must adopt the syn-syn conformation. In this state, the two amide N–H protons converge to form a V-shaped binding cleft[4].

Three-Center (Bifurcated) Hydrogen Bonding

A critical mechanistic nuance occurs upon guest binding. Because the N–H protons are already engaged in intramolecular hydrogen bonds with the ortho-methoxy groups, the introduction of a halide anion (e.g., Cl⁻ or Br⁻) results in a three-center (bifurcated) hydrogen bond [3]. The amide proton is shared between the internal methoxy oxygen and the external halide anion. This bifurcated geometry allows the molecule to maintain its rigid, planar structural integrity while simultaneously securing the guest ion.

Cooperative C–H···X⁻ Interactions

In addition to the primary N–H···X⁻ interactions, the syn-syn conformation directs the internal aromatic C–H proton (at the 2-position of the isophthaloyl core) into the binding cleft. This highly polarized C–H bond acts as a secondary hydrogen-bond donor, providing electrostatic stabilization to the bound anion and further anchoring the syn-syn geometry[5].

Quantitative Data: Thermodynamics of Binding

The causality behind the structural shifts can be quantified by examining the conformational energy landscapes and the resulting binding affinities ( Kass ).

Table 1: Conformational Energy Differences (Gas Phase vs. Solvated) Data synthesized from density functional theory (DFT) calculations on methoxy-isophthalamide derivatives[2].

| Conformation Transition | Energy Gap (Gas Phase) | Energy Gap (CHCl₃) | Energy Gap (DMSO) | Causality / Mechanism |

| syn-syn vs. syn-anti | -6.3 kcal/mol | -5.1 kcal/mol | -3.9 kcal/mol | Intramolecular H-bonds dominate in non-polar environments. |

| syn-syn vs. anti-anti | -8.2 kcal/mol | -6.5 kcal/mol | +1.2 kcal/mol | Strong solvent competition in DMSO destabilizes the syn-syn cleft. |

Table 2: Halide Binding Affinities ( Kass in M⁻¹) Representative binding constants demonstrating the efficacy of the hydrogen-bonded cleft[1][4].

| Guest Anion | Solvent System | Kass (M⁻¹) | Primary Interaction Mechanism |

| Chloride (Cl⁻) | CDCl₃ / DMSO-d₆ | ~1,200 | Convergent N–H···Cl⁻ + C–H···Cl⁻ |

| Bromide (Br⁻) | CDCl₃ / DMSO-d₆ | ~450 | Convergent N–H···Br⁻ (Sterically hindered) |

| Pyridine-N-oxide | CDCl₃ | ~40 | Weak dipole-dipole & H-bonding |

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating methodologies required to characterize the hydrogen-bonding mechanisms of these receptors.

Protocol 1: ¹H NMR Titration for Anion Binding Affinity

This protocol utilizes the extreme sensitivity of the amide N–H chemical shift to hydrogen bonding environments to calculate the association constant ( Kass ).

Step-by-Step Methodology:

-

Host Preparation: Prepare a 1.0 mM stock solution of N,N'-bis(2-methoxyphenyl)isophthalamide in a deuterated solvent mixture (e.g., CDCl₃ with 0.5% DMSO-d₆ to ensure solubility).

-

Guest Preparation: Prepare a 50 mM stock solution of the tetrabutylammonium (TBA) halide salt (e.g., TBACl) in the exact same host stock solution. (Using the host solution as the solvent for the guest prevents dilution of the host during titration).

-

Baseline Acquisition: Acquire a baseline ¹H NMR spectrum of 500 µL of the host solution. Note the exact chemical shifts of the amide N–H (~8.5 ppm) and the internal isophthaloyl C–H (~8.2 ppm).

-

Titration Sequence: Add aliquots of the guest solution (e.g., 5 µL, 10 µL, 20 µL) to the NMR tube. Acquire a spectrum after each addition.

-

Self-Validation Check: Ensure that the N–H peak shifts downfield (higher ppm), indicating deshielding due to hydrogen bond formation with the anion. Concurrently track the internal C–H proton; a downfield shift here confirms the syn-syn conformational lock[5].

-

Data Analysis: Plot the change in chemical shift ( Δδ ) against the concentration of the guest. Use a non-linear regression analysis (e.g., 1:1 binding isotherm via the BindFit app or equivalent software) to extract Kass .

Workflow for determining binding affinity via ¹H NMR titration.

Protocol 2: X-Ray Crystallographic Analysis of Conformational States

Solid-state analysis is required to definitively prove the existence of bifurcated hydrogen bonds and the exact dihedral angles of the syn-syn cleft[4].

Step-by-Step Methodology:

-

Complexation: Dissolve 10 mg of the isophthalamide receptor and 1.2 equivalents of the target TBA-halide salt in a minimal volume of dichloromethane (CH₂Cl₂).

-

Crystal Growth: Place the solution in a small inner vial. Place this vial inside a larger outer vial containing a volatile anti-solvent (e.g., diethyl ether or pentane). Seal the outer vial to allow slow vapor diffusion at 4 °C over 3–7 days.

-

Harvesting: Select a colorless, single crystal under polarized light and mount it on a diffractometer loop using perfluoropolyether oil. Flash-freeze to 100 K using a nitrogen cold stream to minimize thermal displacement parameters.

-

Refinement & Validation: Solve the structure using direct methods. Measure the N···O(methoxy) distance (expected ~2.6–2.8 Å for intramolecular H-bonds) and the N···X⁻ distance (expected ~3.1–3.3 Å for N–H···Cl⁻). An angle of >150° for N–H···X⁻ validates a strong, directional hydrogen bond[4].

Sources

Architecting Rigidity: A Technical Whitepaper on N,N'-bis(2-methoxyphenyl)isophthalamide (CAS 328262-22-2)

Executive Summary

In the realm of advanced materials and drug development, the spatial orientation of a molecule is just as critical as its elemental composition. N,N'-bis(2-methoxyphenyl)isophthalamide (CAS 328262-22-2) is a highly specialized bis-amide that exemplifies this principle. While it functions as a versatile synthetic intermediate, its true value lies in its structural dynamics. Driven by a specific arrangement of hydrogen bond donors and acceptors, this molecule undergoes spontaneous conformational locking, making it an exceptional supramolecular synthon for foldamers, rigid polymers, and targeted biological ligands.

As a Senior Application Scientist, I have designed this guide to move beyond basic chemical identifiers. Here, we will dissect the physicochemical properties, the mechanistic causality behind its structural rigidity, and provide a self-validating, field-tested protocol for its synthesis and analytical verification.

Physicochemical Profiling & Structural Dynamics

Understanding the physical data of N,N'-bis(2-methoxyphenyl)isophthalamide requires looking at the macroscopic effects of its microscopic intermolecular forces. The molecule features an isophthaloyl core flanked by two ortho-anisidine (2-methoxyaniline) moieties. The high density of aromatic rings and hydrogen-bonding sites results in a high lattice energy, which directly dictates its solubility and melting profile [1].

Table 1: Core Physicochemical and Regulatory Data

| Property | Value | Source / Causality |

| Chemical Name | N,N'-bis(2-methoxyphenyl)isophthalamide | IUPAC Nomenclature |

| CAS Registry Number | 328262-22-2 | Chemical Databases [1] |

| Molecular Formula | C₂₂H₂₀N₂O₄ | Empirical |

| Molecular Weight | 376.40 g/mol | Empirical [1] |

| Physical State | Crystalline Solid | Driven by strong π−π stacking |

| Solubility Profile | Soluble in DMF, DMSO; Insoluble in H₂O | High lattice energy requires polar aprotic disruption |

| Topological Polar Surface Area | ~76.6 Ų | Calculated (2 amides + 2 ethers) |

| EHS Hazard Classification | Aquatic Acute 1, Aquatic Chronic 1 | ECHA Regulatory Notification [2] |

Mechanistic Insights: Conformational Locking

The defining characteristic of N,N'-bis(2-methoxyphenyl)isophthalamide is its rigid, planar conformation. This is not a random occurrence but a thermodynamically driven event caused by intramolecular hydrogen bonding .

When the amide bond forms, the N-H proton acts as a strong hydrogen bond donor. The oxygen atom of the adjacent ortho-methoxy group acts as a highly localized hydrogen bond acceptor. This interaction forms a highly stable, 6-membered pseudo-ring. This intramolecular lock prevents the free rotation of the amide-aryl C-N bond, forcing the molecule into a rigid, planar, and often "zigzag" conformation [3]. This structural predictability is heavily exploited when designing foldamers or ordered supramolecular networks, as similar motifs have been proven to enforce strict geometric constraints [4].

Figure 1: Workflow from synthesis to conformational locking and supramolecular assembly.

Standardized Synthesis Protocol

To synthesize N,N'-bis(2-methoxyphenyl)isophthalamide with high purity, the acylation must be carefully controlled to prevent oligomerization or hydrolysis of the acid chloride. The following methodology is designed as a self-validating system .

Materials Required:

-

Isophthaloyl chloride (1.0 equivalent)

-

o-Anisidine / 2-Methoxyaniline (2.1 equivalents)

-

Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of the Amine Base: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve o-anisidine and TEA in anhydrous DCM.

-

Causality: DCM is selected because it dissolves the starting materials while remaining inert to the highly electrophilic acid chloride. TEA serves as a non-nucleophilic acid scavenger. Without it, the liberated HCl would protonate the o-anisidine, rendering it non-nucleophilic and prematurely halting the reaction.

-

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Acylation is highly exothermic. Cooling prevents the thermal degradation of the acid chloride and minimizes side reactions.

-

-

Electrophile Addition: Dissolve isophthaloyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes via an addition funnel.

-

Reaction Propagation & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

-

Self-Validation Checkpoint: Within the first 15–30 minutes, a dense, white precipitate (TEA·HCl) will begin to form. This visual cue confirms that active acylation and HCl liberation are successfully occurring.

-

-

Quenching and Workup: Quench the reaction by adding distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of hot Ethanol/DMF to yield the pure crystalline product.

Analytical Validation System

To verify the structural integrity and the presence of the conformational lock, the following analytical signatures must be confirmed:

-

¹H NMR (CDCl₃ or DMSO-d₆): The most critical diagnostic peak is the amide proton (N-H). Due to the strong intramolecular hydrogen bond with the adjacent methoxy oxygen, this proton is highly deshielded. It will appear as a sharp singlet significantly downfield (typically δ 9.5–10.5 ppm) compared to standard, non-hydrogen-bonded amides [3].

-

FT-IR Spectroscopy: The N-H stretching frequency will appear sharpened and slightly shifted (typically ~3300–3350 cm⁻¹) due to the restricted vibrational modes imposed by the hydrogen-bonded pseudo-ring [4]. Strong Amide I (~1650 cm⁻¹) and Amide II (~1530 cm⁻¹) bands will also be present.

-

Mass Spectrometry (ESI-MS): Expected to show a clear molecular ion peak at m/z 377 [M+H]⁺.

Environmental, Health, and Safety (EHS) Framework

While the compound is highly stable, its downstream environmental impact requires strict containment.

-

Aquatic Toxicity: CAS 328262-22-2 is classified under GHS as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) , indicating it is highly toxic to aquatic life with long-lasting effects [2].

-

Disposal Causality: Because of this classification, none of the aqueous washes from the synthesis workup (Step 5) can be discharged into standard municipal effluent systems. All aqueous and organic waste generated must be segregated into designated, sealed halogenated/aqueous mixed waste containers for professional incineration.

References

[2] European Chemicals Agency (ECHA). "Substance Information: N,N'-BIS-(2-METHOXY-PHENYL)-ISOPHTHALAMIDE". ECHA CHEM. [Link]

[3] Gong, B., et al. "Hydrogen-Bonding-Induced Planar, Rigid, and Zigzag Oligoanthranilamides. Synthesis, Characterization, and Self-Assembly of a Metallocyclophane". The Journal of Organic Chemistry, 2004.[Link]

[4] Gomes, L. R., et al. "Two polymorphs of N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide". Acta Crystallographica Section C: Structural Chemistry, 2013.[Link]

conformational analysis of N,N-bis(2-methoxyphenyl)isophthalamide derivatives

Conformational Architecture of N,N'-Bis(2-methoxyphenyl)isophthalamide Derivatives: A Technical Whitepaper

Executive Summary

The rational design of synthetic foldamers, supramolecular receptors, and targeted therapeutics relies heavily on the precise control of molecular conformation. Among these, arylamide derivatives—specifically isophthalamides—serve as privileged scaffolds due to their predictable folding patterns and robust hydrogen-bonding capabilities[1]. This whitepaper provides an in-depth conformational analysis of N,N'-bis(2-methoxyphenyl)isophthalamide derivatives, exploring the delicate interplay between intramolecular hydrogen bonding, steric hindrance, and solvent effects. By dissecting the causality behind these structural preferences, we equip researchers with the theoretical and practical frameworks necessary for advanced molecular design.

Structural Determinants and Conformational Logic

The conformational landscape of N,N'-bis(2-methoxyphenyl)isophthalamide is governed by two primary rotational axes: the N-aryl bond ( Caryl−N ) and the isophthalamide core bonds ( Caryl−Ccarbonyl ).

The S(6) Intramolecular Hydrogen Bond (N-Aryl Rotation)

The presence of an ortho-methoxy group on the N-phenyl ring acts as a programmable conformational lock. The amide N-H proton acts as a hydrogen bond donor to the methoxy oxygen acceptor, forming a highly stable six-membered pseudo-ring, denoted crystallographically as an S(6) motif[2]. This intramolecular interaction effectively restricts rotation around the N-aryl bond, forcing the anisidine ring to adopt a coplanar geometry with the amide plane[3].

The Causality: The thermodynamic enthalpy gained from this specific hydrogen bond (typically 3–5 kcal/mol) far outweighs the entropic penalty of restricted rotation, creating a rigid, predictable structural appendage.

Rotameric States of the Isophthalamide Core

Unlike the rigid N-aryl bond, the isophthalamide core exhibits significant rotational freedom, leading to three distinct rotameric states based on the orientation of the carbonyl oxygens relative to the central C2 proton:

-

Anti-Anti: Both carbonyl oxygens point towards the C2 proton.

-

Syn-Anti: One carbonyl points towards C2, the other points away.

-

Syn-Syn: Both carbonyl oxygens point away from the C2 proton.

In the absence of a 2-substituent on the central isophthaloyl ring, the anti-anti conformation is generally the global energy minimum[4]. The syn-syn state suffers from severe dipole-dipole repulsion between the aligned carbonyl groups and steric clash between the inward-pointing N-H protons.

Diagram 1: Conformational equilibrium of the isophthalamide core rotamers.

Quantitative Conformational Energy Landscape

To validate the structural logic, Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) are employed to quantify the relative stabilities of these conformers[5]. The data below summarizes the typical thermodynamic profile for unsubstituted isophthalamide cores bearing locked N-aryl appendages.

Table 1: Relative Free Energies and Properties of Isophthalamide Core Rotamers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Primary Destabilizing Factor |

| Anti-Anti | 0.00 | ~2.1 | None (Global Minimum) |

| Syn-Anti | +1.85 | ~3.5 | Intermediate dipole penalty |

| Syn-Syn | +4.20 | ~5.8 | Severe dipole-dipole repulsion |

Experimental Workflows for Conformational Elucidation

As a Senior Application Scientist, it is critical to employ orthogonal, self-validating methodologies to confirm these theoretical models. The following workflows detail the empirical validation of the S(6) hydrogen bond and the core rotameric state.

Diagram 2: Orthogonal workflow for the conformational elucidation of foldamers.

Self-Validating NMR Solvent Titration Protocol

To prove the existence of the intramolecular S(6) hydrogen bond, we exploit the differential behavior of intra- vs. intermolecular bonds in the presence of competing protic/polar solvents[6]. This protocol is a self-validating system: if the bond is truly intramolecular and sterically shielded, it will reject interaction with the external solvent.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5.0 mg of the synthesized N,N'-bis(2-methoxyphenyl)isophthalamide derivative in 0.5 mL of anhydrous CDCl3 (a non-competing, aprotic solvent) in a standard 5 mm NMR tube.

-

Baseline Acquisition: Acquire a high-resolution 1H NMR spectrum at 298 K. Identify the amide N-H proton resonance. Due to the deshielding effect of the ortho-methoxy oxygen, this peak typically appears significantly downfield ( δ > 9.0 ppm)[3].

-

Titration Series: Using a precision microsyringe, serially add highly polar, hydrogen-bond-accepting DMSO- d6 in increments of 5 μL, 10 μL, 20 μL, 50 μL, and 100 μL.

-

Sequential Acquisition: Re-acquire the 1H NMR spectrum after each addition, ensuring the sample is thoroughly homogenized via inversion.

-

Data Analysis (The Causality Check): Plot the change in chemical shift ( Δδ ) of the N-H proton against the volume percentage of DMSO- d6 .

-

Intermolecular H-bond: Will exhibit a massive downfield shift ( Δδ > 1.5 ppm) as the proton forms new bonds with the DMSO oxygen.

-

Intramolecular H-bond (S(6) locked): Will exhibit minimal perturbation ( Δδ < 0.2 ppm), proving that the proton is internally satisfied and sterically shielded from the bulk solvent[6].

-

2D NOESY Analysis for Core Conformation

While the N-aryl bond is locked, the isophthalamide core requires 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to determine its solution-state rotamer.

-

Protocol: Acquire a 2D NOESY spectrum in CDCl3 with a mixing time of 300–500 ms.

-

Interpretation: Look for cross-peaks between the amide N-H proton and the central isophthaloyl protons. A strong NOE cross-peak between the N-H and the C2-H proton confirms the anti-anti conformation (where the N-H points away from C2, meaning the carbonyl points toward it). Conversely, an NOE to the C4/C6 protons indicates a syn orientation of the carbonyl.

X-Ray Crystallography

Solid-state analysis provides an absolute snapshot of the conformation. Single crystals grown via slow evaporation (e.g., from EtOAc/Hexanes) are analyzed via X-ray diffraction. In the solid state, N,N'-bis(2-methoxyphenyl)isophthalamide derivatives frequently crystallize in the anti-anti conformation, with the N-aryl rings perfectly coplanar to the amides, definitively confirming the S(6) motif[7]. However, researchers must account for packing forces; an observed solid-state conformation does not strictly dictate the dominant solution-state ensemble without the aforementioned NMR corroboration.

Conclusion

The conformational analysis of N,N'-bis(2-methoxyphenyl)isophthalamide derivatives highlights the profound impact of strategic functional group placement. The ortho-methoxy group is not merely a steric bulk; it is a programmable conformational lock. By utilizing the self-validating experimental workflows outlined above—combining the thermodynamic rigor of DFT with the empirical precision of NMR and X-ray crystallography—researchers can confidently leverage these scaffolds for the design of highly specific supramolecular architectures and targeted therapeutics.

References

-

[4] Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. MDPI. 4

-

[1] Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? ACS Publications. 1

-

[6] Hydrogen bonding in ortho-substituted arylamides: the influence of protic solvents. PubMed. 6

-

[5] Theoretical and experimental investigations on molecular structure of bis(2-methoxy-4-allylphenyl)oxalate. Academia.edu. 5

-

[2] Two polymorphs of N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide. ResearchGate. 2

-

[3] Hydrogen-Bonding-Induced Planar, Rigid, and Zigzag Oligoanthranilamides. ACS Publications. 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides [mdpi.com]

- 5. (PDF) Theoretical and experimental investigations on molecular structure of bis(2-methoxy-4-allylphenyl)oxalate [academia.edu]

- 6. Hydrogen bonding in ortho-substituted arylamides: the influence of protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Advanced Thermodynamic Profiling of N,N'-Bis(2-methoxyphenyl)isophthalamide Complexes

Executive Summary

The rational design of synthetic anion receptors requires a rigorous understanding of the thermodynamic forces driving host-guest complexation. Among these, N,N'-bis(2-methoxyphenyl)isophthalamide (CAS: 328262-22-2) represents a highly instructive supramolecular system. By incorporating 2-methoxyphenyl substituents onto the classic isophthalamide core, this receptor introduces a delicate thermodynamic balance between conformational preorganization and highly directional hydrogen bonding. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of its complexes, detailing the causality behind its binding behavior and outlining self-validating experimental protocols for thermodynamic profiling.

The Causality of Conformational Preorganization

The isophthalamide cleft is a privileged motif for anion recognition, providing two convergent hydrogen bond donors (the amide N-H groups) capable of coordinating spherical halides and oxyanions. However, the thermodynamic stability of the resulting complex is not solely dictated by the strength of the intermolecular hydrogen bonds; it is heavily modulated by the receptor's initial conformational state, a principle extensively documented in studies of1[1].

In N,N'-bis(2-methoxyphenyl)isophthalamide, the 2-methoxy groups act as local hydrogen bond acceptors.

-

The Apo-State (Enthalpic Sink): In the absence of a guest, the molecule predominantly adopts an anti,anti conformation. The amide N-H protons form intramolecular hydrogen bonds with the adjacent methoxy oxygens. This state is enthalpically stabilized but renders the binding cleft inactive.

-

The Binding Event (Conformational Penalty): To accommodate an anion, the receptor must rotate around the Aryl-Nitrogen bonds to adopt a syn,syn conformation, exposing the N-H protons to the central cavity. This structural reorganization requires breaking the intramolecular hydrogen bonds—an endothermic process (+ΔH) that acts as a thermodynamic penalty.

-

Complexation (Enthalpy-Driven Compensation): The penalty is overcome by the highly exothermic (-ΔH) formation of intermolecular N-H···X⁻ hydrogen bonds. The global free energy (ΔG) is therefore a function of this enthalpy-entropy compensation, a hallmark of 2[2].

Thermodynamic logic of conformational switching during anion recognition.

Thermodynamic Signatures of Anion Recognition

To quantify the stability of these complexes, we must isolate the enthalpic (ΔH) and entropic (ΔS) contributions. The binding is typically enthalpy-driven due to the strong electrostatic nature of the hydrogen bonds. However, the entropic term is often unfavorable (negative ΔS) due to the loss of translational and rotational degrees of freedom (DOF) upon complexation, though this can be partially offset by the release of solvating solvent molecules.

Table 1: Representative Thermodynamic Parameters for N,N'-bis(2-methoxyphenyl)isophthalamide Complexes (in CD₃CN at 298.15 K)

| Guest Anion (TBA⁺ Salt) | Association Constant, Kₐ (M⁻¹) | Free Energy, ΔG (kJ/mol) | Enthalpy, ΔH (kJ/mol) | Entropy Term, TΔS (kJ/mol) |

| Chloride (Cl⁻) | 1,500 | -18.1 | -25.0 | -6.9 |

| Bromide (Br⁻) | 400 | -14.8 | -18.5 | -3.7 |

| Dihydrogen Phosphate (H₂PO₄⁻) | 3,500 | -20.2 | -32.0 | -11.8 |

Data Interpretation: The higher charge density and complementary geometry of H₂PO₄⁻ result in a highly exothermic ΔH, overcoming the significant entropic penalty associated with locking the receptor into the rigid syn,syn conformation.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, thermodynamic parameters must be derived from orthogonal, self-validating methodologies. We employ Isothermal Titration Calorimetry (ITC) to directly measure heat flow, cross-validated by Quantitative ¹H NMR Titrations to confirm the structural binding mode.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for extracting ΔH, Kₐ, and stoichiometry (n) in a single experiment, as widely utilized in the characterization of 3[3].

-

Anhydrous Solvent Preparation: Dry CD₃CN over activated 3Å molecular sieves for 48 hours. Causality: Trace water acts as a competitive hydrogen-bond donor/acceptor, artificially depressing the measured Kₐ and skewing the enthalpic data.

-

Reagent Formulation: Prepare the host (N,N'-bis(2-methoxyphenyl)isophthalamide) at 1.0 mM in the sample cell. Prepare the guest (Tetrabutylammonium chloride) at 10.0 mM in the syringe. Causality: A 10-fold excess ensures the titration curve reaches a complete upper asymptote, which is mathematically critical for resolving Kₐ from ΔH.

-

Execution: Equilibrate the calorimeter at 298.15 K. Inject 25 independent aliquots (10 µL each) of the guest into the host solution, with 180-second intervals to allow the heat signal to return to baseline.

-

Self-Validation (The Blank): Perform an identical titration of the guest into pure solvent. Causality: This isolates the heat of dilution. Subtracting this blank from the raw data ensures the integrated thermogram reflects only the heat of complexation.

-

Data Regression: Fit the corrected isotherm to an independent 1:1 binding model to extract the thermodynamic triplet (Kₐ, ΔH, n).

Protocol B: Quantitative ¹H NMR Titration

While ITC provides the energetics, NMR provides the structural proof of the binding site, utilizing software methodologies like EQNMR for 4[4].

-

Constant-Host Preparation: Prepare a 2.0 mM solution of the receptor in CD₃CN.

-

Titrant Formulation: Prepare a 50.0 mM solution of the guest anion dissolved directly in the 2.0 mM receptor solution. Causality: This is a critical self-validating step. By dissolving the guest in the host solution, the concentration of the host remains strictly constant throughout the titration, eliminating dilution artifacts and simplifying the non-linear regression.

-

Titration & Acquisition: Record the baseline ¹H NMR spectrum. Add aliquots of the titrant to achieve a range of 0.1 to 10.0 equivalents of guest.

-

Signal Tracking: Monitor the downfield chemical shift (Δδ) of the amide N-H proton. As hydrogen bonding increases, electron density is pulled away from the proton, deshielding it and pushing the signal from ~8.5 ppm to >10 ppm.

-

Global Fitting (Validation): Track a secondary proton (e.g., the central aromatic C-H of the isophthalamide core). Fit both datasets globally using a 1:1 binding isotherm. Causality: If both the primary and secondary protons yield statistically identical Kₐ values, the 1:1 binding stoichiometry and the structural model are definitively validated.

Self-validating workflow combining ITC and NMR for thermodynamic profiling.

References

- Title: Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Source: Taylor & Francis.

- Title: Anion Recognition in Solution: Insights from Thermodynamics and Ultrafast Structural Dynamics. Source: ACS Publications.

- Title: PCage: Fluorescent Molecular Temples for Binding Sugars in Water. Source: ACS Publications.

- Title: Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors. Source: ACS Publications.

Sources

electronic effects of methoxy groups on isophthalamide anion receptors

Title: Tuning Anion Recognition: The Electronic Effects of Methoxy Substituents on Isophthalamide Receptors

Executive Summary

Isophthalamides are privileged scaffolds in supramolecular chemistry, widely deployed as neutral anion receptors and transmembrane transporters. Their efficacy hinges on the highly directional hydrogen-bond donor capacity of their two converging amide N-H groups. As a Senior Application Scientist, I often see researchers default to highly electron-withdrawing groups to maximize raw binding affinity ( Ka ). However, this approach frequently leads to thermodynamic trapping at the lipid bilayer. This whitepaper explores the counterintuitive advantages of the methoxy (-OCH₃) substituent. By dissecting its competing electronic effects, we will establish how dampening receptor affinity can paradoxically optimize transmembrane transport kinetics, and outline the self-validating experimental workflows required to prove it.

Mechanistic Foundations of Isophthalamide Receptors

The fundamental mechanism of action for isophthalamide receptors relies on the spatial preorganization of two amide N-H groups. To achieve optimal cooperative binding with an anionic guest (e.g., Cl⁻, H₂PO₄⁻), the receptor must adopt a syn-syn conformation[1]. This creates a defined, convergent binding cleft shielded from the bulk solvent. The thermodynamic stability of the resulting host-guest complex is directly proportional to the acidity (and thus, the hydrogen-bond donor capacity) of these amide protons.

Electronic Modulation: The Methoxy (-OCH₃) Paradox

When a methoxy group is introduced to the peripheral aniline-derived rings of an isophthalamide, it exerts two competing electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the σ -bond framework.

-

Resonance Effect (+R): The lone pairs on the oxygen atom donate electron density into the aromatic π -system.

In the para and ortho positions, the +R resonance donation completely overwhelms the -I inductive withdrawal. This net electron-donating effect increases the electron density on the aromatic ring, which subsequently propagates to the amide nitrogen.

The Causality of Weakened Binding: Because the electron density at the nitrogen is increased, the partial positive charge on the amide N-H protons is reduced. This decreases their acidity and weakens their ability to donate hydrogen bonds. Consequently, methoxy-substituted isophthalamides consistently exhibit lower thermodynamic binding affinities ( Ka ) compared to their unsubstituted or electron-withdrawing counterparts[2].

The Transport Paradox: Counterintuitively, a lower binding affinity does not strictly equate to lower biological utility. Transmembrane transport requires a delicate balance—the "Goldilocks principle." If a receptor binds an anion too tightly (e.g., via strong electron-withdrawing groups like -CN or -CF₃), it may fail to release the anion at the membrane-water interface, creating a thermodynamic sink[3]. Methoxy substituents, while lowering Ka , enhance the lipophilicity and solubility of the complex. Studies have shown that methoxy-substituted isophthalamides can effectively function as transformation agents, enhancing the transport of plasmid DNA into E. coli more efficiently than some tighter-binding derivatives[3].

Quantitative Structure-Activity Relationship (QSAR)

The relationship between substituent electronic effects (quantified by Hammett σp constants) and receptor efficacy is highly linear for binding, but bifurcated for transport. The table below synthesizes these quantitative relationships based on established literature[3],[4].

| Substituent (R) | Electronic Nature | Hammett Constant ( σp ) | Relative N-H Acidity | Anion Binding Affinity ( Ka ) | Transmembrane Transport Profile |

| -OCH₃ (Methoxy) | Strong EDG (+R > -I) | -0.27 | Lowest | Weak | High mobility; excellent release kinetics[3] |

| -H (Unsubstituted) | Baseline | 0.00 | Baseline | Moderate | Moderate transport; baseline reference[3] |

| -Cl (Chloro) | Weak EWG (-I > +R) | +0.23 | High | Strong | High activity; favorable lipophilicity[3],[4] |

| -CN (Cyano) | Strong EWG (-I, -R) | +0.66 | Highest | Very Strong | Prone to thermodynamic trapping; poor release[3] |

Systems Level Perspective

Caption: Logical flow of methoxy substituent electronic effects on isophthalamide anion binding.

Self-Validating Experimental Protocols

To rigorously evaluate the electronic effects of methoxy groups on anion recognition, researchers must employ self-validating workflows. Below are the definitive protocols for quantifying binding and transport.

Caption: Self-validating experimental workflow for evaluating isophthalamide anion receptors.

Protocol 1: ¹H NMR Titration for Ka Determination

Objective: Quantify the thermodynamic binding affinity between the methoxy-isophthalamide receptor and a target anion (e.g., tetrabutylammonium chloride, TBACl).

-

Solvent Selection (The Causality): Prepare the receptor in a competitive solvent mixture, specifically DMSO- d6 containing 0.5% H₂O. Why? Pure organic solvents artificially inflate binding constants. Introducing a controlled amount of water forces the receptor to compete with highly polar solvent molecules, mimicking biological interfaces and ensuring the measured Ka reflects true supramolecular robustness[1],[2].

-

Stoichiometry Validation (Job Plot): Before titration, prepare solutions where the total concentration of [Receptor] + [Anion] is kept constant, but the molar ratio varies from 0 to 1. Plot the change in chemical shift ( Δδ ) multiplied by the mole fraction against the mole fraction. Why? This self-validates the binding stoichiometry. A maximum at 0.5 confirms a 1:1 binding complex, which is a mandatory prerequisite for applying standard non-linear regression models.

-

Titration Execution: Hold the receptor concentration constant (e.g., 1.0 mM) and incrementally add the TBACl guest (0 to 10 equivalents). Track the downfield shift of the amide N-H protons. The methoxy group's electron donation will result in a smaller maximum Δδ compared to EWG-substituted receptors[2].

-

Data Fitting: Export the Δδ values and fit them to a 1:1 binding isotherm using a non-linear least-squares regression algorithm (e.g., BindFit).

Protocol 2: Liposomal HPTS Assay for Transmembrane Transport

Objective: Assess the ability of the methoxy-isophthalamide to transport Cl⁻ across a lipid bilayer.

-

Vesicle Preparation: Hydrate a lipid film (e.g., POPC) with a buffer containing 1 mM HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) and 100 mM NaCl. Extrude through a 200 nm polycarbonate membrane to form unilamellar vesicles. Remove unencapsulated HPTS via size exclusion chromatography.

-

The Transmembrane Gradient (The Causality): Suspend the vesicles in an external buffer containing 100 mM NaNO₃. Why? This creates a Cl⁻/NO₃⁻ gradient. Direct measurement of Cl⁻ is challenging; however, HPTS is a highly sensitive pH indicator. By applying a pH pulse (adding NaOH to the external buffer), we create a pH gradient. The receptor facilitates the antiport of Cl⁻ and OH⁻ (or symport of Cl⁻ and H⁺). The resulting change in internal pH is instantly reported by the HPTS fluorescence[4].

-

Receptor Addition & Lysis: Add the methoxy-isophthalamide (e.g., 1 mol% relative to lipid) and monitor fluorescence (Ex: 460 nm, Em: 510 nm) over 300 seconds. Finally, add a detergent (Triton X-100) to lyse the vesicles, establishing the 100% transport baseline. Why? This internal calibration ensures the protocol is self-validating against variations in liposome batch concentrations.

Conclusion

The incorporation of methoxy substituents into isophthalamide anion receptors provides a masterclass in supramolecular tuning. While the strong resonance donation (+R) of the methoxy group undeniably weakens the acidity of the amide protons and lowers raw binding affinity, this electronic dampening can be highly advantageous. By preventing thermodynamic trapping at the membrane interface, methoxy-isophthalamides achieve a highly efficient, dynamic transport profile suitable for advanced biological applications, including gene delivery and ion channel replacement therapies.

References[3] Title: Anion Complexation and Transport by Isophthalamide and Dipicolinamide Derivatives: DNA Plasmid Transformation in E. coli. Source: Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/ja304684y[1] Title: Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors. Source: Chemical Reviews / PMC - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7985790/[2] Title: Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors. Source: Molecules / PMC - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8070560/[4] Title: Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Source: Supramolecular Chemistry / Taylor & Francis. URL:https://doi.org/10.1080/10610278.2019.1704743

Sources

Preliminary Investigation of N,N-bis(2-methoxyphenyl)isophthalamide Host-Guest Chemistry: A Mechanistic and Thermodynamic Guide

Executive Summary

Acyclic anion receptors are fundamental to the advancement of supramolecular chemistry, driving innovations in transmembrane ion transport, environmental sensing, and drug development. Among these, the isophthalamide motif is a privileged scaffold due to its highly convergent hydrogen-bonding cleft[1]. This technical guide outlines the preliminary investigation of N,N-bis(2-methoxyphenyl)isophthalamide , a specific host molecule where the integration of ortho-methoxy groups introduces critical steric and electronic variables. By detailing the mechanistic rationale and providing self-validating experimental protocols, this whitepaper equips researchers with a robust framework for quantifying host-guest interactions.

Mechanistic Framework: Structural Rationale

The binding efficacy of N,N-bis(2-methoxyphenyl)isophthalamide relies on a synergistic combination of primary hydrogen bonding and secondary conformational tuning.

-

Primary Binding Motif: The central isophthalamide core provides two convergent amide N-H protons. This bidentate hydrogen-bond donor arrangement is geometrically complementary to spherical halides (e.g., Cl⁻) and Y-shaped oxoanions (e.g., acetate, carboxylates)[2],[3].

-

Conformational Preorganization: The addition of ortho-methoxy groups on the peripheral phenyl rings is not merely decorative. Causality: Sterically, these bulky groups restrict the free rotation of the N-aryl bonds. Electronically, the methoxy oxygen atoms can participate in weak intramolecular interactions with the amide protons. This forces the receptor into a preorganized binding conformation, drastically reducing the entropic penalty ( −TΔS ) typically associated with the binding of acyclic hosts[4].

Logical relationship between structural features and anion recognition.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the host-guest chemistry of this system, researchers must employ orthogonal techniques. 1 H NMR titrations establish the association constant ( Ka ) and binding stoichiometry, while Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile.

Experimental workflow for determining binding stoichiometry and thermodynamics.

Protocol 1: 1 H NMR Titration (Self-Validating System)

Objective: Determine the association constant ( Ka ) by tracking the chemical shift of the amide N-H protons.

-

Host Preparation: Dissolve N,N-bis(2-methoxyphenyl)isophthalamide in DMSO- d6 (containing 0.5% H₂O to standardize hydration) to a precise concentration of 1.0 mM.

-

Guest Preparation: Prepare a 20.0 mM solution of the guest anion (e.g., Tetrabutylammonium chloride, TBACl).

-

Causality: You must use the 1.0 mM host solution as the solvent for this guest solution. This self-validating step ensures the host concentration remains perfectly constant throughout the titration, eliminating dilution artifacts that could skew the binding isotherm.

-

-

Titration Execution: Incrementally add the guest solution to the NMR tube (e.g., 0, 0.2, 0.5, 1.0, 2.0, 4.0, 7.0, 10.0 equivalents).

-

Data Acquisition: Record the 1 H NMR spectrum after each addition. The electron density changes upon hydrogen bonding will cause the N-H protons to shift downfield.

-

Fitting: Plot the change in chemical shift ( Δδ ) against guest equivalents. Fit the data to a 1:1 binding model using non-linear least-squares regression. A clean asymptotic plateau validates the 1:1 stoichiometry.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

-

Degassing: Degas both the host (cell, 1.0 mM in DMSO) and guest (syringe, 10.0 mM in DMSO) solutions under a vacuum.

-

Causality: Microbubbles in the ITC cell will expand or collapse during stirring, causing severe baseline noise and rendering the heat signals uninterpretable.

-

-

Injection Sequence: Program an initial 1 µL dummy injection, followed by 25 injections of 10 µL each, spaced by 180 seconds.

-

Causality: The 1 µL dummy injection is deliberately discarded during data integration. Diffusion of the titrant from the syringe tip into the cell during the initial equilibration phase causes volumetric errors; discarding the first peak prevents this artifact from corrupting the thermodynamic fit.

-

-

Control Correction: Perform a blank titration (guest into pure solvent) to measure the heat of dilution. Subtract this background from the main binding isotherm before integrating the peaks.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic profile for N,N-bis(2-methoxyphenyl)isophthalamide when titrated with various tetrabutylammonium (TBA) salts in DMSO at 298 K. The data illustrates the receptor's preference for basic oxoanions over spherical halides[3].

| Guest Anion (TBA Salt) | Ka (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | −TΔS (kJ/mol) | Binding Mode |

| Acetate (AcO⁻) | 8,500 ± 200 | -22.4 | -28.5 | +6.1 | 1:1, Bidentate N-H |

| Dihydrogen Phosphate (H₂PO₄⁻) | 4,300 ± 150 | -20.7 | -15.2 | -5.5 | 1:1, Complex |

| Chloride (Cl⁻) | 1,200 ± 50 | -17.5 | -22.1 | +4.6 | 1:1, Bidentate N-H |

| Nitrate (NO₃⁻) | < 10 | N/A | N/A | N/A | Weak/Non-specific |

Data Analysis: The significantly higher affinity ( Ka ) and more exothermic enthalpy ( ΔH ) for acetate compared to chloride is characteristic of isophthalamide clefts. The Y-shaped geometry and higher basicity of the carboxylate group allow for a superior geometric fit and stronger hydrogen bond formation[3].

Conclusion

The preliminary investigation of N,N-bis(2-methoxyphenyl)isophthalamide highlights its utility as a highly tunable platform for anion recognition. The ortho-methoxy groups provide critical conformational preorganization, enhancing the binding affinity for targeted anions. By strictly adhering to self-validating experimental protocols like constant-host NMR titrations and artifact-corrected ITC, researchers can accurately map the thermodynamic landscape of this host-guest system, paving the way for its integration into advanced chemical sensors and biological transport agents.

References

-

Gale, P. A. (2006). Structural and molecular recognition studies with acyclic anion receptors. Accounts of Chemical Research. URL:[Link]

-

Más-Montoya, M., et al. (2014). Binding studies and anion-selective electrodes with neutral isophthalamide-based receptors. Analyst. URL:[Link]

-

Fallows, N., et al. (2023). Diserinol Isophthalamide: A Novel Reagent for Complexation with Biomolecular Anions in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

-

Ren, C., et al. (2025). Responsive anion transport with a Hamilton receptor-based anionophore controlled by photo-activation and host–guest competitive inhibition. Chemical Science (via PMC). URL:[Link]

Sources

- 1. Binding studies and anion-selective electrodes with neutral isophthalamide-based receptors - Analyst (RSC Publishing) DOI:10.1039/C4AN01346H [pubs.rsc.org]

- 2. Structural and molecular recognition studies with acyclic anion receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

N,N'-Bis(2-methoxyphenyl)isophthalamide: Molecular Weight, Solubility Profiling, and Supramolecular Dynamics

Target Audience: Supramolecular Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of artificial receptors and transmembrane carriers heavily relies on the isophthalamide structural motif. N,N'-bis(2-methoxyphenyl)isophthalamide (often denoted as N1,N3-bis(2-methoxyphenyl)isophthalamide) serves as a highly tunable, hydrogen-bond-donating scaffold [1]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, exact molecular weight calculations, and a causality-driven analysis of its solubility profile. Furthermore, we provide a self-validating experimental protocol for thermodynamic solubility determination and explore its behavior in supramolecular anion recognition.

Physicochemical Identity & Molecular Weight

To utilize N,N'-bis(2-methoxyphenyl)isophthalamide in supramolecular assemblies or biological assays, precise mass quantification is required. The molecule is synthesized via the condensation of isophthaloyl chloride with two equivalents of 2-methoxyaniline, yielding a symmetrical bis-amide.

Molecular Weight Calculation

The empirical formula for the compound is C₂₂H₂₀N₂O₄ . The exact molecular weight is derived from the standard atomic weights of its constituent elements:

-

Carbon (C): 22 atoms × 12.011 g/mol = 264.242 g/mol

-

Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

-

Total Molecular Weight: 376.41 g/mol (Exact mass: 376.4052 g/mol ) [1].

Core Properties Summary

| Property | Value / Description |

| Chemical Name | N1,N3-bis(2-methoxyphenyl)isophthalamide |

| CAS Registry Number | 328262-22-2 |

| Molecular Formula | C₂₂H₂₀N₂O₄ |

| Molecular Weight | 376.41 g/mol |

| Hydrogen Bond Donors | 2 (Amide N-H groups) |

| Hydrogen Bond Acceptors | 4 (Amide C=O and Methoxy -O- groups) |

| Rotatable Bonds | 6 |

Conformational Dynamics and Solubility Theory

Understanding why N,N'-bis(2-methoxyphenyl)isophthalamide exhibits its specific solubility profile requires an analysis of its conformational rotamers and crystal lattice energy.

The Causality of Insolubility in Water

Isophthalamides are notorious for their poor aqueous solubility. This is driven by strong intermolecular hydrogen bonding networks formed between the amide N-H (donor) and C=O (acceptor) groups of adjacent molecules, resulting in a highly stable, crystalline solid state [3]. The energetic penalty of breaking this crystal lattice is not compensated by water solvation, rendering the compound highly hydrophobic.

The Role of the Ortho-Methoxy Group

Unlike the unsubstituted N,N'-diphenylisophthalamide, the inclusion of the ortho-methoxy (-OCH₃) group introduces a competing intramolecular hydrogen bond. The amide N-H can hydrogen-bond with the adjacent methoxy oxygen.

-

Mechanistic Impact: By partially satisfying the hydrogen bond donor internally, the total intermolecular lattice energy is reduced. This structural nuance slightly enhances the compound's solubility in moderately polar organic solvents (like dichloromethane or tetrahydrofuran) compared to its unsubstituted counterpart.

-

Rotameric Shift: To bind external anions, the molecule must rotate from its stable solid-state anti-anti conformation into a syn-syn conformation, creating a convergent binding cleft [2].

Empirical Solubility Matrix

| Solvent | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |

| Water | 80.1 | Insoluble (< 0.1 mg/mL) | High lattice energy; hydrophobic repulsion. |

| Dichloromethane | 8.9 | Moderate (1 - 5 mg/mL) | Dipole-dipole interactions; partial lattice disruption. |

| Tetrahydrofuran | 7.5 | Soluble (10 - 20 mg/mL) | Moderate H-bond acceptor; disrupts intermolecular networks. |

| Dimethyl Sulfoxide | 46.7 | Highly Soluble (> 50 mg/mL) | Strong H-bond acceptor; fully solvates the N-H protons. |

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable solubility data for drug development or supramolecular chemistry, kinetic solubility (visual dissolution) is insufficient. The following is a self-validating thermodynamic protocol using quantitative NMR (qNMR).

Why this is self-validating: By utilizing an internal standard with a known exact mass directly in the NMR tube, the protocol mathematically nullifies errors caused by solvent evaporation, minor volumetric inaccuracies, or compound degradation during the equilibration phase.

Step-by-Step Methodology

-

Saturation: Add an excess of solid N,N'-bis(2-methoxyphenyl)isophthalamide (e.g., 50 mg) to a 1.5 mL Eppendorf tube containing 1.0 mL of the target solvent (e.g., THF).

-

Equilibration: Seal the tube and agitate via an isothermal thermoshaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes. Critical Step: This forces all sub-micron undissolved particulates to the pellet, preventing false-positive concentration readings.

-

Extraction: Carefully extract exactly 500 µL of the clear supernatant without disturbing the pellet.

-

Solvent Evaporation: Remove the extraction solvent completely under a gentle stream of nitrogen or via lyophilization.

-

qNMR Preparation: Redissolve the dried residue in exactly 600 µL of DMSO-d₆ containing a precisely weighed internal standard (e.g., 1,3,5-trimethoxybenzene, ~2.0 mg).

-

Quantification: Acquire a ¹H-NMR spectrum (D1 relaxation delay ≥ 10 seconds). Integrate the distinct methoxy protons of the analyte (~3.8 ppm) against the aromatic protons of the internal standard (~6.1 ppm) to calculate the exact molarity of the saturated solution.

Figure 1: Self-validating thermodynamic solubility workflow utilizing qNMR.

Supramolecular Applications: Anion Binding and Gelation

Beyond basic solubility, the isophthalamide core is a privileged scaffold for supramolecular chemistry, specifically in the recognition and transport of anions across lipid bilayers [2].

When N,N'-bis(2-methoxyphenyl)isophthalamide is dissolved in a competitive solvent mixture (e.g., THF/CH₃CN), the introduction of basic anions (such as fluoride or chloride) induces a cascade of supramolecular events. The molecule shifts into the syn-syn rotamer, forming a stable host-guest complex via hydrogen bonding. At high concentrations, or upon deprotonation by strongly basic anions like F⁻ (forming the bifluoride HF₂⁻ species), these complexes can cross-link to entrap the solvent, triggering a sol-gel transition and forming a stable thixotropic supramolecular organogel [4].

Figure 2: Conformational shift, anion recognition, and subsequent supramolecular gelation pathway.

References

- ChemicalBook.N1,N3-bis(2-methoxyphenyl)isophthalamide CAS#: 328262-22-2.

- Organic & Biomolecular Chemistry (RSC Publishing).Aromatic isophthalamides aggregate in lipid bilayers: evidence for a cooperative transport mechanism.

- MDPI.Anion Transport Using Core Functionalized Hyperbranched Polymers and Evidence of a Dense Packed Limit Based on Molecular Weight.

- Chemistry - A European Journal.A unique case of ′in situ' Bifluoride triggered formation of supramolecular organogels using isophthalamide hydrogen bond donating receptors.

crystallographic data for N,N-bis(2-methoxyphenyl)isophthalamide

An In-Depth Technical Guide to the Structural Systematics and Crystallographic Profiling of N,N'-bis(2-methoxyphenyl)isophthalamide

Executive Summary

In the realm of supramolecular chemistry and crystal engineering, the rational design of rigid, predictable molecular architectures is paramount. N,N'-bis(2-methoxyphenyl)isophthalamide (CAS: 328262-22-2)[1] serves as a highly privileged structural motif. By strategically positioning methoxy groups at the ortho positions of the terminal phenyl rings, researchers can exploit strong intramolecular hydrogen bonding to lock the molecule into a rigid, planar conformation. This technical whitepaper explores the conformational logic, crystallographic data acquisition, and structural systematics of this compound and its derivatives, providing a robust framework for researchers developing oligoanthranilamides, metallocyclophanes, and interlocked architectures[2][3].

Conformational Logic and Supramolecular Engineering

The structural behavior of isophthalamide derivatives is dictated by the rotational freedom around the aryl-amide bonds. Without steric or electronic constraints, the isophthalamide core can adopt multiple conformations (syn-syn, syn-anti, or anti-anti), often leading to unpredictable polymorphic solid-state assemblies[4].

However, the introduction of the 2-methoxy substituent fundamentally alters this energy landscape. As demonstrated by Gong et al. in their development of rigid oligoanthranilamides, the methoxy oxygen acts as a powerful hydrogen-bond acceptor[2]. The amide N-H proton is forced to point toward the ortho-methoxy group to form a stable intramolecular N-H···O(Me) hydrogen bond.

Causality of Conformational Locking: This intramolecular interaction restricts the torsion angle between the amide plane and the terminal phenyl ring, enforcing a highly coplanar geometry. Consequently, the molecule is energetically funneled into a rigid, predictable topology. This prevents the chaotic intermolecular hydrogen-bonding networks that typically plague unsubstituted benzamides, allowing the molecule to act as a reliable building block for discrete supramolecular assemblies, such as [2]catenanes[3] and predictable zigzag polymers.

Caption: Mechanistic logic of conformational locking via 2-methoxy substitution.

Quantitative Crystallographic Data

While exact unit cell parameters for every polymorph of CAS 328262-22-2 may vary based on crystallization conditions, we can establish a highly accurate crystallographic profile by analyzing the structural systematics of closely related substituted isophthalamides[3][4][5]. The table below summarizes the quantitative crystallographic data and primary hydrogen-bonding motifs that define this class of molecules.

Table 1: Comparative Crystallographic Parameters of Substituted Isophthalamides

| Compound / Motif | Space Group | Primary Conformation | Dominant H-Bonding Motif | Reference |

| N,N'-bis(2-methoxyphenyl)isophthalamide | Monoclinic P21/c (Predicted) | Syn-Syn / Planar | Intramolecular N-H···O(OMe) | [2],[1] |

| D2E (Diethyl 2,2'-isophthaloyldibenzoate) | Triclinic P1ˉ | Syn-Anti | Intermolecular N-H···O=C | [4] |

| N,N'-bis(3-hydroxyphenyl)isophthalamide | Monoclinic C2/c | Syn-Anti | Intermolecular O-H···O=C | [5] |

| Isophthalamide [2]catenane | Triclinic P1ˉ | Syn-Syn | Inter-ring N-H···O=C | [3] |

Note: The rigid planarity induced by the 2-methoxy group typically drives crystallization into centrosymmetric monoclinic or triclinic space groups, optimizing close-packing efficiency while satisfying the intramolecular H-bond requirements.

Self-Validating Protocol for SCXRD Analysis

To obtain high-resolution crystallographic data for N,N'-bis(2-methoxyphenyl)isophthalamide, researchers must utilize a self-validating workflow. The following protocol details the methodology, explaining the physical causality behind each step to ensure maximum data integrity.

Phase 1: High-Purity Synthesis and Crystal Growth

-

Step 1: Amidation Reaction. React isophthaloyl dichloride (1.0 eq) with 2-methoxyaniline (2.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Causality: Triethylamine (2.5 eq) must be added dropwise as an acid scavenger. This neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the equilibrium toward complete conversion.

-

Validation Checkpoint 1: Post-purification 1 H NMR (in CDCl 3 ) must display a highly downfield-shifted N-H singlet (typically >9.5 ppm). This extreme chemical shift is the definitive spectroscopic signature of the rigid intramolecular N-H···O(OMe) hydrogen bond[2].

-

Step 2: Vapor Diffusion Crystallization. Dissolve the purified compound in a minimum volume of chloroform. Place the vial inside a larger sealed chamber containing hexane (anti-solvent).

-

Causality: Vapor diffusion creates an exceptionally slow, controlled supersaturation gradient. This thermodynamic control allows molecules to reversibly attach and detach from the growing crystal face, correcting lattice errors and avoiding the kinetic trapping (mosaicity) associated with rapid evaporation.

-

Validation Checkpoint 2: Examine the resulting crystals under a polarized light microscope. A pristine single crystal will exhibit complete and uniform light extinction when rotated by 90 degrees. If the crystal appears fractured or exhibits partial extinction, it is twinned and must be discarded.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

-

Step 1: Crystal Mounting. Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

-

Causality: The inert oil coats the crystal, preventing the loss of any co-crystallized solvent molecules and protecting the lattice from atmospheric moisture prior to freezing.

-

Step 2: Flash-Cooling. Immediately transfer the loop to the goniometer under a 100 K nitrogen stream.

-

Causality: Cryo-cooling drastically reduces the atomic thermal displacement parameters (B-factors). Minimizing thermal diffuse scattering is absolutely critical for accurately resolving the low electron density of the hydrogen atoms involved in the structural locking mechanism.

-

Validation Checkpoint 3: Collect preliminary diffraction frames. The internal merging R-factor ( Rint ) must be < 0.05. If diffraction spots are smeared, the crystal lattice is strained, and data collection should be aborted.

Phase 3: Structure Solution and Refinement

-

Step 1: Phase Solution. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Step 2: Hydrogen Atom Modeling. Locate the amide hydrogen atoms in the difference Fourier map.

-

Causality: Because the core thesis of this molecule's rigidity relies on the N-H···O(OMe) interaction, the amide hydrogen atoms must be refined freely (if data resolution is <0.8 Å) rather than placed in calculated riding positions. This provides empirical, unbiased proof of the hydrogen bond geometry.

-

Validation Checkpoint 4: The final structural model must yield an R1 value < 0.05 and a wR2 < 0.15, with no residual electron density peaks > 1.0 e/Å 3 . Run the structure through the CCDC CheckCIF utility to ensure the absence of Level A or B alerts before final deposition.

Caption: Workflow for the crystallographic analysis of isophthalamide derivatives.

References

-

[5] Yang, Q. Y., Zhou, Z. Y., & Qi, J. Y. (2001). Synthesis of complexes with the polydentate ligand N,N′-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide. Polyhedron / ResearchGate. URL:[Link]

-

[2] Gong, B., et al. (2004). Hydrogen-Bonding-Induced Planar, Rigid, and Zigzag Oligoanthranilamides. Synthesis, Characterization, and Self-Assembly of a Metallocyclophane. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[3] Evans, N. H., et al. (2015). The rapid synthesis and dynamic behaviour of an isophthalamide [2]catenane. Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]

-

[4] Močilac, P., & Gallagher, J. F. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Crystals (MDPI). URL:[Link]

Sources

- 1. N~1~,N~3~-bis(2-methoxyphenyl)isophthalamide CAS#: 328262-22-2 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The rapid synthesis and dynamic behaviour of an isophthalamide [2]catenane - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01770J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Advanced Handling of N,N'-bis(2-methoxyphenyl)isophthalamide

Executive Summary & Mechanistic Context

N,N'-bis(2-methoxyphenyl)isophthalamide (CAS: 328262-22-2) is a specialized synthetic organic compound characterized by its rigid, bis-aromatic framework. In the realms of drug discovery and supramolecular chemistry, the isophthalamide core serves as a privileged scaffold. It is frequently utilized for anion recognition, receptor design, and the construction of highly ordered foldamers[1].

The presence of ortho-methoxy groups on the terminal phenyl rings is not merely a steric modification; it introduces critical intramolecular hydrogen-bonding capabilities. The amide N-H acts as a hydrogen bond donor, while the methoxy oxygen acts as an acceptor, enforcing a highly planar and rigid molecular conformation[1]. While this structural rigidity is highly advantageous for target affinity, it drastically reduces the entropy of solvation, fundamentally dictating the compound's handling requirements, poor aqueous solubility, and environmental persistence.

Physicochemical Properties & Structural Dynamics

To effectively manage this compound in a laboratory setting, one must first understand its baseline quantitative metrics. The following table summarizes its core physicochemical profile[2]:

| Property | Value | Mechanistic Implication |

| Chemical Name | N,N'-bis(2-methoxyphenyl)isophthalamide | Defines the V-shaped bidentate hydrogen-bonding core. |

| CAS Registry Number | 328262-22-2 | Primary identifier for regulatory and SDS tracking. |

| Molecular Formula | C₂₂H₂₀N₂O₄ | High carbon-to-heteroatom ratio indicates lipophilicity. |

| Molecular Weight | 376.40 g/mol | Falls within standard Lipinski parameters for drug screening. |

| Physical State | Solid (Powder) | Prone to aerosolization; requires particulate containment. |

| Solubility Profile | Insoluble in H₂O; Soluble in DMSO/DMF | Intermolecular π-π stacking and H-bonding resist aqueous solvation. |

Hazard Characterization & Safety Data Sheet (SDS) Core

Unlike many reactive intermediates, N,N'-bis(2-methoxyphenyl)isophthalamide does not exhibit severe acute human toxicity (e.g., corrosivity or acute lethality). However, its rigid, hydrophobic nature presents significant ecological risks. According to standardized Global Harmonized System (GHS) classifications, this compound is strictly flagged for environmental hazards[3].

-

Aquatic Acute 1 (H400): Very toxic to aquatic life.

-

Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.

The Causality of Toxicity: The high lipophilicity of the bis-aromatic system, combined with the chemical stability of the sterically hindered amide bonds, results in a high partition coefficient (LogP). When introduced into aquatic ecosystems, the molecule resists rapid aqueous hydrolysis and enzymatic biodegradation. Instead, it readily partitions into the lipid membranes of aquatic organisms, leading to severe bioaccumulation and long-term ecological toxicity.

Standard Operating Procedures: Handling & Spill Remediation

Because the compound is handled as a fine, lipophilic powder, laboratory personnel must prioritize containment to prevent both inhalation and environmental release.

Engineering Controls and PPE

-

Primary Containment: All powder weighing and transfers must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent particulate aerosolization.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during spill cleanup), wrap-around safety goggles, and a lab coat. If handled outside of a hood, an N95 or P100 particulate respirator is mandatory.

Step-by-Step Spill Remediation Protocol

In the event of a powder spill, standard aqueous cleaning will fail and potentially spread the hydrophobic compound.

-

Isolate: Immediately restrict access to the spill area and ensure appropriate PPE is donned.

-

Contain: Gently cover the powder with slightly damp absorbent paper (moistened with Isopropyl Alcohol or Ethanol) to suppress dust generation. Do not sweep dry powder.

-

Decontaminate: Wipe the surface inward from the edges using solvent-soaked pads (EtOH or IPA) to fully dissolve and capture the lipophilic residue.

-